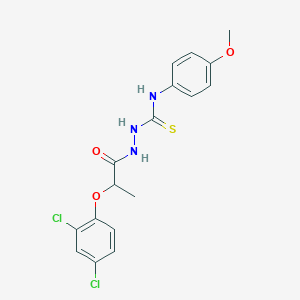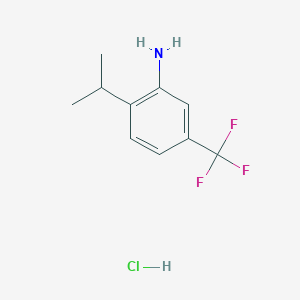
2-Propan-2-yl-5-(trifluoromethyl)aniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propan-2-yl-5-(trifluoromethyl)aniline;hydrochloride, also known as 5-isopropyl-2-(trifluoromethyl)aniline hydrochloride, is a chemical compound with the CAS Number: 2260932-92-9 . It has a molecular weight of 239.67 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12F3N.ClH/c1-6(2)8-4-3-7(5-9(8)14)10(11,12)13;/h3-6H,14H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Organic Synthesis Applications
- Monodentate Transient Directing Group: 2-Fluoro-5-(trifluoromethyl)aniline has been utilized as a monodentate transient directing group (MonoTDG) to enable Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process demonstrates high efficiency and functional group tolerance, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds through one-step derivatization (Wu et al., 2021).
- Palladium-Catalyzed Direct Dehydrogenative Cross-Coupling: The use of 3,5-bis(trifluoromethyl)aniline as a monodentate transient directing group in the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes has been reported. This method produces a variety of symmetrical and unsymmetrical 9-fluorenones, exhibiting excellent regioselectivities and broad functional group compatibility under mild conditions (Wang et al., 2019).
Material Science Applications
- Electroluminescence: A novel class of color-tunable emitting amorphous molecular materials, which include 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline derivatives, has been developed. These materials demonstrate intense fluorescence emission, high glass-transition temperatures, and function as excellent emitting materials for organic electroluminescent (EL) devices, capable of emitting multicolor light including white (Doi et al., 2003).
Corrosion Inhibition Applications
- Copper Corrosion Inhibition: A new corrosion inhibitor, (NE)-N-(furan-2-ylmethylidene)-4-({4-[E)-(furan-2-ylmethylidene)amino]phenyl}ethyl)aniline, has shown good inhibition efficiency in 1 M hydrochloric acid solution for the corrosion of copper. Adsorption of this compound on the copper surface follows the Langmuir isotherm, indicating its potential as a protective agent (Issaadi et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-propan-2-yl-5-(trifluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-6(2)8-4-3-7(5-9(8)14)10(11,12)13;/h3-6H,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMDABRVGMMWCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Bromophenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2674506.png)
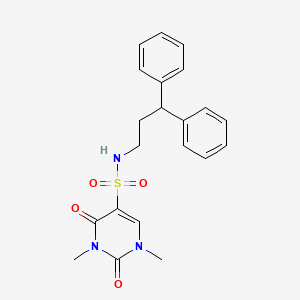
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2674508.png)
![N-(3-chloro-2-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2674509.png)
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3-methoxyphenyl)propanamide](/img/structure/B2674510.png)
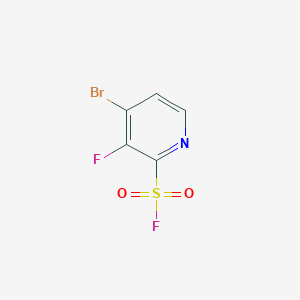
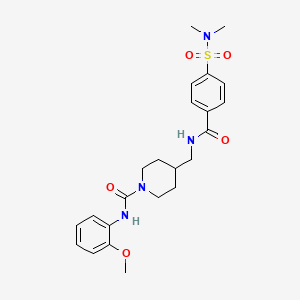
![N-{4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2674513.png)
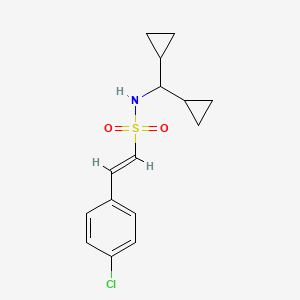
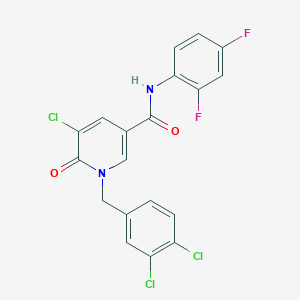
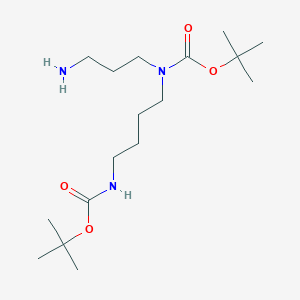

![3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2674525.png)
